N-(2,6-dimethylphenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N7OS/c1-18-9-8-10-19(2)27(18)33-26(37)17-38-29-31-22-12-5-4-11-21(22)28-32-25(34-36(28)29)15-16-35-20(3)30-23-13-6-7-14-24(23)35/h4-14H,15-17H2,1-3H3,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFYWLKMPKBUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : N-(2,6-dimethylphenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
- Molecular Formula : C₁₈H₁₈N₄S
- Molecular Weight : 342.43 g/mol
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, triazoloquinazoline derivatives have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that such compounds could induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways .
Antimicrobial Properties
Compounds containing benzodiazole and triazole moieties are known for their antimicrobial activities. The presence of these groups in N-(2,6-dimethylphenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide suggests potential efficacy against bacterial and fungal infections. In vitro studies have shown that related compounds can inhibit the growth of various pathogens by disrupting cell wall synthesis and function .
Neuropharmacological Effects
The compound's structural features may also confer neuropharmacological properties. Compounds similar to those containing benzodiazole rings have been reported to exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems such as serotonin and dopamine . This could suggest potential applications in treating mood disorders.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of a series of triazoloquinazoline derivatives on human cancer cell lines. Among these derivatives, one closely related to N-(2,6-dimethylphenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide exhibited IC50 values below 10 µM against breast cancer cells. The mechanism was attributed to the induction of cell cycle arrest at the G0/G1 phase and increased apoptosis .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzodiazole derivatives. The study revealed that compounds with similar structural motifs demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL for these pathogens .
Data Table: Biological Activities Overview
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazoloquinazolines have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation. A study demonstrated that such compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways .
Antimicrobial Properties
The benzodiazole and triazole components have been associated with antimicrobial activity. Compounds similar to N-(2,6-dimethylphenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide have been evaluated for their effectiveness against various bacterial strains. Studies have reported inhibition of bacterial growth at micromolar concentrations, indicating potential as an antibiotic agent .
Neuropharmacological Effects
The structural elements of this compound suggest possible interactions with neurotransmitter systems. Research on related compounds indicates they may act as serotonin receptor modulators or phosphodiesterase inhibitors. Such activities could be beneficial in treating neurodegenerative disorders or mood disorders by enhancing synaptic transmission and neuroprotection .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazoloquinazoline Derivatives
The triazoloquinazoline scaffold is shared with compounds like C20H18N4O2S (), which exhibits a molecular ion peak at m/z 378 ([M]+) and fragments indicative of stability under mass spectrometry. This modification may confer enhanced binding to adenosine receptors by introducing π-π stacking interactions with aromatic residues in receptor pockets .
Benzodiazolyl-Containing Compounds
Benzodiazolyl groups are common in kinase inhibitors (e.g., imatinib analogs) and adenosine A3 receptor antagonists. The 2-methyl substitution on the benzodiazolyl moiety in the target compound may reduce metabolic oxidation compared to unsubstituted analogs, as suggested by stable fragment ions (e.g., m/z 156, C10H8N2+) in related structures .
Pharmacological Comparison
Adenosine Receptor Affinity and Selectivity
For example:
The benzodiazolyl-ethyl group may favor A3 binding due to its similarity to inosine-derived agonists, which preferentially activate A3 receptors . However, the triazoloquinazoline core could shift selectivity toward A2A, as seen in other derivatives.
Efficacy in Pathophysiological Models
Adenosine receptor agonists/antagonists are studied for roles in ischemia, inflammation, and cancer.
Pharmacokinetic and Metabolic Profiles
Metabolic Stability
Fragmentation patterns from (e.g., m/z 231, C11H9N3OS+) indicate cleavage at the sulfanyl acetamide bond, suggesting this region may be a metabolic hotspot. The 2,6-dimethylphenyl group could slow hepatic oxidation compared to non-methylated analogs.
Solubility and Bioavailability
The acetamide and sulfanyl groups may improve aqueous solubility relative to purely aromatic analogs. However, high molecular weight (~500 g/mol) might limit oral bioavailability, necessitating formulation enhancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
